Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate
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Overview
Description
Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate: is a synthetic morphine analog and a labeled analogue of Dextromethorphan Hydrobromide Monohydrate. It is primarily used as an antitussive (cough suppressant) and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield reduced analogs.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry:
- Used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
- Employed in the synthesis of other deuterated compounds for research purposes .
Biology:
- Utilized in studies involving the metabolism and pharmacokinetics of deuterated drugs.
- Helps in understanding the biological effects of deuterium incorporation in drug molecules .
Medicine:
- Investigated for its potential therapeutic effects and as a tool in drug development.
- Used in clinical research to study the effects of deuterium on drug efficacy and safety .
Industry:
- Applied in the development of new pharmaceuticals and chemical products.
- Used in the production of deuterated drugs with improved pharmacokinetic properties .
Mechanism of Action
Mechanism: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate exerts its effects primarily through its action on the central nervous system. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist. Additionally, it blocks the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics .
Molecular Targets and Pathways:
Serotonin Reuptake Inhibition: Increases serotonin levels in the brain, contributing to its antitussive and potential antidepressant effects.
Sigma-1 Receptor Agonism: Modulates various neurotransmitter systems, providing neuroprotective and anti-inflammatory effects.
NMDA Receptor Blockade: Reduces excitatory neurotransmission, leading to its dissociative and anesthetic properties.
Comparison with Similar Compounds
Dextromethorphan Hydrobromide Monohydrate: The non-deuterated analogue used as a common cough suppressant.
Levorphanol: Another morphine analog with similar pharmacological properties.
Uniqueness: Dextromethorphan O-trideuteromethyl Hydrobromide Hydrate is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development .
Biological Activity
Dextromethorphan O-trideuteromethyl hydrobromide hydrate is a deuterated derivative of dextromethorphan, a widely used cough suppressant. This compound exhibits biological activities similar to its parent compound but with unique isotopic characteristics that enhance its utility in pharmacological research. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is chemically represented as (9α,13α,14α)-3-(Methoxy-d3)-17-methyl-morphinan hydrobromide hydrate. The substitution of three hydrogen atoms in the methoxy group with deuterium provides distinct isotopic labeling that is beneficial for tracking metabolic pathways and enzyme interactions in biological systems .
The compound primarily functions as a cough suppressant by acting on the central nervous system to inhibit the cough reflex. Its mechanisms include:
- NMDA Receptor Antagonism : Dextromethorphan O-trideuteromethyl acts as an uncompetitive antagonist at the NMDA receptor, which is implicated in excitatory neurotransmission and neurotoxicity .
- Sigma-1 Receptor Agonism : It interacts with sigma-1 receptors, influencing various signaling pathways related to neuroprotection and modulation of neurotransmitter release .
- Nicotinic Acetylcholine Receptor Interaction : The compound also affects nicotinic acetylcholine receptors, potentially altering cholinergic signaling .
Pharmacokinetics
The pharmacokinetic profile of dextromethorphan suggests rapid absorption following oral administration. Key pharmacokinetic parameters include:
- Absorption : A 30 mg oral dose reaches a maximum concentration (Cmax) of approximately 2.9 ng/mL within 2.86 hours (Tmax) .
- Metabolism : The metabolism of dextromethorphan involves cytochrome P450 enzymes, particularly CYP2D6, which converts it to its active metabolite dextrorphan .
- Elimination Half-Life : The elimination half-life varies significantly based on the individual's metabolic capacity, ranging from approximately 4 hours in extensive metabolizers to around 13 hours when combined with quinidine .
Biological Activity and Therapeutic Applications
This compound has shown promise beyond its antitussive properties. Research indicates several therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated that dextromethorphan can reduce inflammation and protect against neuronal degeneration by modulating microglial activation .
- Bactericidal Activity : In animal models, dextromethorphan has been shown to enhance the bactericidal activity against Group A Streptococcus (GAS), improving survival rates in infected mice .
Case Study 1: Abuse Potential and Safety Profile
A significant case study examined the abuse potential of dextromethorphan, highlighting its safety when used appropriately. This study emphasized the need for monitoring due to its psychoactive effects at high doses .
Case Study 2: Efficacy in Infection Models
In a study involving GAS infections, mice treated with dextromethorphan exhibited lower bacterial counts and improved survival rates compared to untreated controls. The treatment was associated with increased neutrophil viability and reduced apoptosis in infiltrating cells .
Comparative Analysis Table
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Dextromethorphan | Yes | Cough suppressant | Non-deuterated; widely used in OTC medications |
Dextrorphan | Yes | Active metabolite | NMDA receptor antagonist; contributes to psychoactive effects |
Levorphanol | Yes | Analgesic | Opioid analgesic; higher affinity for opioid receptors |
3-Methoxymorphinan | Yes | Intermediate metabolite | Less potent than dextromethorphan; formed during metabolism |
Properties
Molecular Formula |
C18H26BrNO |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i2D3; |
InChI Key |
MISZALMBODQYFT-ZTASGKDASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origin of Product |
United States |
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